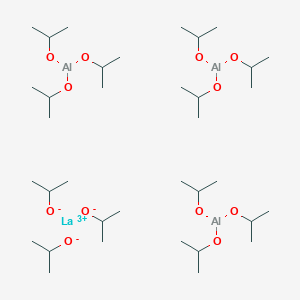
Bismuth aluminum oxide hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bismuth aluminum oxide hydrate is a compound with the chemical formula Bi₂(Al₂O₄)₃·xH₂O. It is known for its unique properties and applications in various fields such as chemistry, biology, medicine, and industry. This compound is typically found in a hydrated form, which means it contains water molecules within its crystal structure.
準備方法
Synthetic Routes and Reaction Conditions: Bismuth aluminum oxide hydrate can be synthesized through various methods. One common approach is the hydrothermal method, which involves reacting bismuth nitrate and aluminum nitrate in an aqueous solution under high temperature and pressure conditions. The reaction typically takes place in an autoclave, where the temperature is maintained around 180-200°C for several hours. This method allows for the formation of well-crystallized this compound with high purity .
Industrial Production Methods: In industrial settings, this compound is often produced using a similar hydrothermal method but on a larger scale. The reaction conditions are carefully controlled to ensure consistent quality and yield. Additionally, other methods such as sol-gel processes and co-precipitation techniques can also be employed for large-scale production .
化学反応の分析
Types of Reactions: Bismuth aluminum oxide hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of water molecules in its structure, which can act as a medium for the reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine. These reactions often take place in an aqueous medium.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce bismuth oxide and aluminum oxide, while reduction reactions may yield metallic bismuth and aluminum hydroxide .
科学的研究の応用
Bismuth aluminum oxide hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including organic synthesis and environmental remediation.
Biology: In biological research, this compound is used for its antimicrobial properties.
Medicine: The compound is explored for its potential use in medical applications, such as drug delivery systems and imaging agents.
Industry: In industrial applications, this compound is used in the production of ceramics, glass, and other materials.
作用機序
The mechanism of action of bismuth aluminum oxide hydrate involves its interaction with various molecular targets and pathways. In catalytic applications, the compound’s surface provides active sites for chemical reactions, facilitating the conversion of reactants to products. In biological systems, it interacts with cellular components, disrupting essential processes in microorganisms and leading to their inhibition or death .
類似化合物との比較
Bismuth oxide (Bi₂O₃): Known for its applications in fuel cells, gas sensors, and photocatalysts. It has a similar structure but lacks the aluminum component.
Aluminum oxide (Al₂O₃): Widely used in ceramics and as a catalyst support. It shares some properties with bismuth aluminum oxide hydrate but does not have the same antimicrobial activity.
Bismuth subgallate: Used in medicine for its antimicrobial and hemostatic properties.
Uniqueness: this compound stands out due to its combination of bismuth and aluminum, which imparts unique properties such as enhanced catalytic activity and antimicrobial effects. Its hydrated form also contributes to its versatility in various applications .
特性
IUPAC Name |
2,4,6,8,9,10-hexaoxa-1,3-dibisma-5,7-dialuminatricyclo[3.3.1.13,7]decane;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.2Bi.H2O.6O/h;;;;1H2;;;;;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJHGAPHAOBYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O1[Al]2O[Bi]3O[Al]1O[Bi](O2)O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2Bi2H2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Azane;5,7,9,11,13,15,17,19,21,23-decahydroxy-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30,31-nonadecaoxa-1lambda6,3lambda6,5lambda6,7lambda6,9lambda6,11lambda6,13lambda6,15lambda6,17lambda6,19lambda6,21lambda6,23lambda6-dodecatungstaoctacyclo[21.1.1.11,3.13,5.17,9.111,13.115,17.119,21]hentriacontane 1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxide;pentahydrate](/img/structure/B8203568.png)

![6-amino-3,5-dihydro-4H-Imidazo[4,5-c]pyridin-4-one](/img/structure/B8203576.png)










